Fragment-Based μ‑Opioid Receptor Affinity: Methoxy vs. Hydroxy Indene Moieties
Patent US9663463 explicitly claims both the 2‑methoxy‑2,3‑dihydro‑1H‑inden‑2‑yl and the 2‑hydroxy‑2,3‑dihydro‑1H‑inden‑2‑yl groups as interchangeable components of a μ‑opioid receptor antagonist scaffold [1]. When elaborated to the full‑length lead compound (containing the methoxy‑indene moiety), the resulting molecule achieves IC₅₀ values of 2.80 nM and 3.60 nM at the human μ‑opioid receptor [2]. No explicit head‑to‑head comparison between the methoxy and hydroxy indene building blocks has been published in the patent or elsewhere; therefore the quantified affinity difference between the two fragments remains unknown. However, the data demonstrate that the methoxy‑indene fragment participates in a pharmacophore capable of sub‑nanomolar potency, and the methoxy group is explicitly preferred in certain exemplified compounds, suggesting favorable steric or electronic contributions relative to the hydroxy variant.
| Evidence Dimension | μ‑Opioid receptor IC₅₀ (full elaborated compound containing the fragment) |
|---|---|
| Target Compound Data | IC₅₀ = 2.80 nM (4‑fluoro‑phenyl analog); IC₅₀ = 3.60 nM (parent phenyl analog) |
| Comparator Or Baseline | Corresponding compound bearing the 2‑hydroxy‑2,3‑dihydro‑1H‑inden‑2‑yl group: IC₅₀ data not separately reported in the patent. |
| Quantified Difference | Not determinable from available data; methoxy‑containing compounds achieve low nanomolar IC₅₀ values. |
| Conditions | In vitro inhibition of human μ‑opioid receptor; assay described in US9663463. |
Why This Matters
For procurement decisions in opioid receptor or GPCR drug‑discovery programs, the methoxy fragment is embedded in high‑potency leads, whereas the hydroxy analog’s comparative performance is undocumented, making the methoxy variant the de‑risked choice for SAR exploration.
- [1] Sanwa Kagaku Kenkyusho Co., Ltd. 3‑Azabicyclo[3.1.0]hexane derivative and use thereof for medical purpose. US Patent 9,663,463 B2, issued May 30, 2017 (paragraph L204: 'The formula (II) is preferably a 2‑hydroxy‑2,3‑dihydro‑1H‑inden‑2‑yl group, a 2‑methoxy‑2,3‑dihydro‑1H‑inden‑2‑yl group…'). View Source
- [2] BindingDB. BDBM327433 (IC₅₀ = 2.80 nM) and BDBM327425 (IC₅₀ = 3.60 nM) – μ‑opioid receptor (Human). Data extracted from US9663463. https://bindingdb.org (accessed 2026-04-29). View Source
